Product packaging for 3-Methyl-3-phenylcyclopropene(Cat. No.:)

3-Methyl-3-phenylcyclopropene

Cat. No.: B8295009
M. Wt: 130.19 g/mol
InChI Key: QPQKDBYTARBUDX-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylcyclopropene (CAS RN: 65051-83-4) is an organic compound with the molecular formula C10H10 and an average mass of 130.190 Da . It belongs to the class of aryl-substituted cyclopropenes, characterized by a highly strained three-membered ring fused to an aromatic benzene ring. This combination of a strained, reactive cyclopropene system with a conjugated phenyl group makes it a valuable intermediate in fundamental organic chemistry and materials science research. While specific biological data is limited, its structural features are of high interest in photochemical studies. Aryl-substituted cyclopropanes are known to undergo unique reactions under photochemical conditions, such as ring-opening and isomerization to form 1,3-diradicals or dipolar intermediates, which can be trapped to synthesize more complex molecular architectures . Researchers value this compound for exploring reaction mechanisms involving strained molecules, developing new synthetic methodologies, and constructing novel cyclic or polymer structures. The compound is provided for research purposes only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10 B8295009 3-Methyl-3-phenylcyclopropene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

(1-methylcycloprop-2-en-1-yl)benzene

InChI

InChI=1S/C10H10/c1-10(7-8-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

QPQKDBYTARBUDX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 3 Phenylcyclopropene and Derivatives

Established Synthetic Routes to 3,3-Disubstituted Cyclopropenes

Several methodologies have been developed for the synthesis of 3,3-disubstituted cyclopropenes, including dehydrohalogenation, rhodium-catalyzed carbenoid additions, and modifications of existing named reactions.

Dehydrohalogenation is a classic elimination reaction that can be employed to introduce a double bond into a cyclic system. In the context of cyclopropene (B1174273) synthesis, this typically involves the removal of a hydrogen halide from a dihalocyclopropane precursor. The general approach involves the formation of a gem-dihalocyclopropane, often through the addition of a dihalocarbene to an appropriately substituted alkene, followed by a base-induced elimination of one equivalent of hydrogen halide to yield the cyclopropene.

For the synthesis of 3-Methyl-3-phenylcyclopropene, a plausible dehydrohalogenation route would commence with the reaction of α-methylstyrene with a source of dichlorocarbene (B158193) or dibromocarbene to form the corresponding 1,1-dihalo-2-methyl-2-phenylcyclopropane. Subsequent treatment with a strong base, such as potassium tert-butoxide, would facilitate the elimination of one equivalent of hydrogen halide, yielding the desired this compound. The choice of base and reaction conditions is crucial to favor the formation of the cyclopropene over potential side reactions.

Table 1: Key Steps in Dehydrohalogenation Approach

StepReactantsReagentsProduct
1. Dihalocyclopropanationα-MethylstyreneChloroform (B151607), Sodium hydroxide, Phase-transfer catalyst1,1-Dichloro-2-methyl-2-phenylcyclopropane
2. Dehydrohalogenation1,1-Dichloro-2-methyl-2-phenylcyclopropanePotassium tert-butoxideThis compound

Rhodium-catalyzed decomposition of diazo compounds in the presence of alkynes is a powerful and versatile method for the synthesis of cyclopropenes. This reaction proceeds through the formation of a rhodium carbenoid intermediate, which then undergoes a [2+1] cycloaddition with the alkyne. The use of chiral rhodium catalysts can also enable enantioselective cyclopropenation.

The synthesis of this compound via this method would involve the reaction of a diazo compound, such as phenyldiazomethane, with a disubstituted alkyne like propyne, in the presence of a rhodium catalyst, for instance, rhodium(II) acetate (B1210297) dimer. Alternatively, the reaction of methylphenyldiazomethane with acetylene (B1199291) could also yield the target molecule. The regioselectivity of the addition to unsymmetrical alkynes is a key consideration in this approach.

A well-documented synthesis of a closely related derivative, 3-hydroxymethyl-3-phenylcyclopropene, utilizes the rhodium(II) acetate-catalyzed reaction of methyl phenyldiazoacetate with an alkyne. Current time information in Ilava, SK. This highlights the utility of rhodium carbenoids in accessing functionalized 3,3-disubstituted cyclopropenes.

Table 2: Rhodium-Catalyzed Synthesis Overview

Diazo CompoundAlkyneCatalystProduct
PhenyldiazomethanePropyneRh₂(OAc)₄This compound
MethylphenyldiazomethaneAcetyleneRh₂(OAc)₄This compound

The Bolesov reaction and its modifications typically involve the dichlorocyclopropanation of alkenes followed by reductive dechlorination. To synthesize this compound, a modified approach would start with the dichlorocyclopropanation of α-methylstyrene. This initial step is often achieved using chloroform and a strong base under phase-transfer catalysis conditions, which generates dichlorocarbene in situ. semanticscholar.org

The resulting 1,1-dichloro-2-methyl-2-phenylcyclopropane is then subjected to a reduction step to remove the two chlorine atoms and form the cyclopropene double bond. This reduction can be accomplished using various reagents, with sodium in liquid ammonia (B1221849) or lithium in tert-butanol (B103910) being common choices. This two-step sequence provides a reliable route to 3,3-disubstituted cyclopropenes from readily available alkenes.

Challenges and Strategies in Cyclopropene Synthesis

The primary challenge in the synthesis and handling of cyclopropenes is their inherent instability, which arises from significant ring strain. This high reactivity makes them susceptible to polymerization, oligomerization, and other decomposition pathways, often requiring them to be generated and used in situ or stored under inert conditions at low temperatures.

Strategies to overcome these challenges include:

Synthesis of more stable derivatives: The introduction of bulky substituents at the C3 position, such as in this compound, can sterically hinder unwanted side reactions and increase the kinetic stability of the molecule.

Use of stable precursors: Developing synthetic routes that utilize stable, isolable precursors which can be converted to the desired cyclopropene in the final step is a common strategy. This avoids the need to handle the highly reactive cyclopropene for extended periods.

In situ generation and trapping: In many applications, cyclopropenes are generated in the presence of a trapping agent, allowing them to react immediately to form a more stable product.

Green Chemistry Principles in Cyclopropene Synthesis

Applying the principles of green chemistry to cyclopropene synthesis aims to reduce the environmental impact of these processes. Key considerations include:

Atom Economy: This principle encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. nih.govnih.govjocpr.comwikipedia.org Rhodium-catalyzed carbenoid additions generally exhibit good atom economy, as the main byproduct is innocuous nitrogen gas. In contrast, dehydrohalogenation and modified Bolesov's methods generate stoichiometric amounts of salt byproducts.

Use of Safer Solvents and Auxiliaries: The selection of solvents plays a crucial role in the environmental footprint of a synthesis. thecalculatedchemist.comwordpress.comreagent.co.uk Efforts are being made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, heptane, or even water where possible. rsc.orgsigmaaldrich.com For instance, some cyclopropanation reactions have been successfully carried out in aqueous media. rsc.org

Catalysis: The use of catalytic reagents, such as the rhodium catalysts in carbenoid additions, is a cornerstone of green chemistry. Catalysts reduce the amount of waste generated compared to stoichiometric reagents and can often be recycled and reused.

By focusing on these principles, chemists can develop more sustainable and environmentally benign methods for the synthesis of this compound and other valuable cyclopropene derivatives.

Reactivity and Mechanistic Investigations of 3 Methyl 3 Phenylcyclopropene

Cycloaddition Reactions of 3-Methyl-3-phenylcyclopropene

Cyclopropenes are highly strained molecules that readily participate in various cycloaddition reactions to relieve ring strain. This inherent reactivity makes them valuable building blocks in organic synthesis for constructing complex polycyclic systems.

1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are powerful, stereospecific reactions that form five-membered heterocyclic rings in a single step. wikipedia.orgthieme.de The reaction involves a 1,3-dipole (a molecule with four π-electrons over three atoms) and a dipolarophile (typically a 2π-electron system like an alkene). wikipedia.orgorganic-chemistry.org In the context of this compound, the strained double bond serves as the dipolarophile.

Reactions with Azomethine Ylides (e.g., Protonated Ruhemann's Purple)

Azomethine ylides are nitrogen-based 1,3-dipoles commonly used to synthesize pyrrolidine (B122466) rings, which are prevalent motifs in pharmaceuticals and natural products. icm.edu.plnih.gov While no specific studies document the reaction between this compound and azomethine ylides, the general mechanism would involve the concerted [π4s + π2s] addition of the ylide to the cyclopropene (B1174273) double bond.

Diastereoselectivity and Stereochemical Control

The stereochemical outcome of 1,3-dipolar cycloadditions is highly controlled. These reactions are typically stereospecific, meaning the stereochemistry of the reactants is preserved in the product. nih.gov For a substituted cyclopropene like this compound, the 1,3-dipole is expected to approach from the face of the double bond that is less sterically hindered by the substituents at the C3 position (the methyl and phenyl groups). This generally leads to the formation of an exo-adduct as the major diastereomer. The specific conformation of the azomethine ylide (which can exist in 'W', 'S', or 'U' shapes) also plays a critical role in determining the final stereochemistry of the cycloadduct.

Influence of Substituent Electronic Properties on Reactivity

The electronic properties of substituents on both the 1,3-dipole and the dipolarophile significantly impact the reaction rate and regioselectivity. Research on the cycloaddition of carbonyl ylides with various 3-substituted-1,2-diphenylcyclopropenes demonstrates the critical role of the substituent at the C3 position. nih.gov This study found that when the C3 position is substituted with electron-withdrawing groups (such as methoxycarbonyl or cyano), the reactivity of the cyclopropene decreases significantly. nih.gov

This effect is attributed to a change in the frontier molecular orbital (FMO) interactions. Typically, the reaction is dominated by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene and the lowest unoccupied molecular orbital (LUMO) of the ylide. Electron-withdrawing groups lower the energy of the cyclopropene's HOMO, weakening this interaction and slowing the reaction. nih.gov Conversely, electron-donating groups on the cyclopropene would be expected to increase its nucleophilicity and accelerate the reaction. nih.gov The phenyl and methyl groups on this compound are generally considered weakly electron-donating or neutral, suggesting it would be a reactive dipolarophile.

General Principles of 1,3-Dipolar Cycloaddition to Strained Alkenes

The high reactivity of strained alkenes, such as cyclopropenes, in 1,3-dipolar cycloadditions is a direct consequence of their high ground-state energy. The release of ring strain provides a significant thermodynamic driving force for the reaction. The π-bond of cyclopropene is distorted from the ideal planar geometry, making it more accessible for interaction with incoming dipoles. This pre-distortion lowers the activation energy of the cycloaddition compared to reactions with unstrained alkenes. chim.it

According to FMO theory, the rate of cycloaddition is governed by the energy gap between the HOMO of one reactant and the LUMO of the other. wikipedia.orgorganic-chemistry.org The high energy of the strained π-bond in cyclopropene raises its HOMO energy level, leading to a smaller HOMO-LUMO gap with many common 1,3-dipoles and thus a faster reaction rate.

Transition States and Kinetic Control in Cycloadditions

1,3-dipolar cycloadditions are typically concerted, proceeding through a single, highly ordered transition state where both new sigma bonds are formed simultaneously, albeit not necessarily at the same rate. mdpi.comresearchgate.net The geometry of this transition state dictates the stereochemical and regiochemical outcome of the reaction.

Cycloaddition reactions are often under kinetic control, especially when conducted at low to moderate temperatures. reddit.comyoutube.comlibretexts.org This means the major product formed is the one that proceeds through the lowest-energy transition state, not necessarily the most thermodynamically stable product. uc.eduwikipedia.org For the reaction of this compound, the kinetically favored product would be the one resulting from the steric and electronic interactions that are most stabilizing in the transition state. At higher temperatures, if the reaction is reversible, a thermodynamically controlled product distribution may be observed, favoring the most stable isomer. wikipedia.org However, given the significant strain release, cycloadditions to cyclopropenes are often effectively irreversible, locking in the kinetic product distribution. reddit.com

Metal-Catalyzed Cycloadditions

Transition metals are powerful tools for activating the strained bonds of cyclopropenes, enabling a variety of cycloaddition reactions. The behavior of this compound in the presence of ruthenium and palladium catalysts reveals distinct mechanistic pathways.

Ruthenium complexes are well-known for catalyzing a diverse array of cycloaddition reactions, including [2+2], [2+2+2], and [3+2] cycloadditions. chesci.com These reactions often leverage the ability of ruthenium to mediate the formation of new carbon-carbon bonds. In the context of strained rings, ruthenium catalysts can also promote the cleavage of C-C bonds. For instance, ruthenium has been shown to catalyze the formal [3+2+2] cycloaddition of 2H-azirines with diynes, which proceeds via the cleavage of a C-C single bond within the three-membered ring at room temperature. nih.gov This demonstrates the capacity of ruthenium to activate strained systems.

While specific studies detailing the ruthenium-catalyzed cycloaddition of this compound with concomitant carbon-carbon double bond cleavage are not extensively documented, related systems provide mechanistic insights. Research on cobalt-catalyzed (3+2) cycloadditions of alkyne-tethered cyclopropenes has noted that ruthenium catalysts, such as [CpRuCl(cod)], promote analogous (3+2) adducts through a formal cleavage of the C=C double bond of the cyclopropene ring. acs.org This suggests a distinct reaction pathway compared to catalysts that cleave the C-C single bonds. The mechanism for such a process likely involves the formation of a ruthenacycle intermediate, which can then undergo reductive elimination to furnish the final product. acs.org The versatility of ruthenium catalysts stems from their wide range of accessible oxidation states (-2 to +8) and their ability to act as Lewis acids. chesci.com

Table 1: Comparison of Metal-Catalyzed C-C Bond Cleavage in Strained Rings

Catalyst System Substrate Bond Cleaved Reaction Type Ref.
Ruthenium(II) 2H-azirine C-C single bond [3+2+2] Cycloaddition nih.gov
[CpRuCl(cod)] Ene-cyclopropene C=C double bond (3+2) Cycloaddition acs.org

Palladium catalysis is a cornerstone of modern organic synthesis, with annulation reactions providing efficient routes to complex cyclic molecules. While specific examples of palladium-catalyzed annulations using this compound are not widely reported, the closely related palladium-catalyzed direct arylation of cyclopropenes offers valuable mechanistic information. nih.gov

In these reactions, various substituted cyclopropenes are coupled with aryl halides. Mechanistic studies indicate that the reaction does not proceed through the formation of a cyclopropenylpalladium species via C-H bond cleavage in a manner typical for Heck-type reactions. Instead, a pathway involving the electrophilic palladation of the cyclopropene double bond is strongly suggested. nih.govmdpi.com A kinetic isotope effect (KIE) of kH/kD = 1.0 supports this, indicating that C-H bond cleavage is not the rate-determining step. mdpi.com The proposed catalytic cycle involves the coordination of the cyclopropene to a Pd(II) species, which stabilizes the developing carbocationic character and facilitates the subsequent steps to form the arylated cyclopropene product. nih.gov

Although this transformation is a cross-coupling rather than an annulation, it demonstrates the fundamental reactivity of the cyclopropene core with palladium catalysts and provides a basis for developing future annulation strategies.

Ring-Opening Reactions of this compound

The significant ring strain inherent in the cyclopropene ring makes it susceptible to ring-opening reactions under both thermal and photochemical conditions. These reactions provide pathways to various acyclic structures.

The thermal rearrangement of cyclopropenes can proceed through different mechanistic pathways, largely dictated by the substitution pattern and reaction conditions. According to Woodward-Hoffmann rules, the electrocyclic ring-opening of a cyclopropyl cation to an allyl cation is a thermally allowed process that occurs in a disrotatory fashion. organic-chemistry.orgresearchgate.net This pathway involves the cleavage of the C-C single bond opposite the double bond.

Alternatively, many cyclopropenes are known to rearrange thermally into vinylcarbenes. This isomerization involves the cleavage of the double bond. The resulting high-energy vinylcarbene intermediate can then undergo a variety of subsequent reactions to yield the final products. For this compound, thermal ring-opening would be expected to produce 1-phenylprop-1-en-2-yl)carbene, which could then rearrange further. Studies on related aryl-substituted cyclopropyl systems have shown that such rearrangements can occur, often leading to complex product mixtures. nih.gov The high strain energy of the cyclopropene ring (estimated to be over 50 kcal/mol) is the primary driving force for these thermal processes. nih.gov

Photochemical activation provides an alternative pathway for the ring-opening of cyclopropenes. Unlike thermal reactions that occur on the ground-state potential energy surface, photochemical reactions proceed via electronically excited states. nih.gov For cyclopropene derivatives, irradiation with UV light typically leads to the cleavage of the C-C double bond.

The primary event in the photolysis of many cyclopropenes is the homolytic cleavage of the π-bond, leading to the formation of a diradical, which then evolves into a vinylcarbene intermediate. In the case of this compound, photolysis is expected to generate 1-phenylprop-1-en-2-yl)carbene.

Once formed, this highly reactive singlet carbene intermediate can undergo several rapid, subsequent reactions:

Dimerization: In the absence of an effective trapping agent, the vinylcarbene can dimerize. For example, the photochemically generated adamantylidenecarbene dimerizes to form a cumulene. acs.orgnih.gov

Trapping by Alkenes: The carbene can be intercepted by an alkene to form a new cyclopropane (B1198618) derivative. These reactions are often stereospecific, providing evidence for a singlet carbene intermediate. acs.orgnih.gov

Rearrangement: The vinylcarbene itself can undergo further intramolecular rearrangements, such as 1,5-alkyl shifts, leading to different isomeric products. nih.gov

The specific fate of the vinylcarbene generated from this compound would depend on the reaction conditions, such as the presence and concentration of trapping agents.

Table 2: Potential Fates of Photochemically Generated Vinylcarbenes

Reactant Intermediate Subsequent Reaction Product Type Ref.
Cyclopropene Derivative Vinylcarbene Dimerization Cumulene acs.orgnih.gov
Cyclopropene Derivative Vinylcarbene Reaction with Alkene New Cyclopropane acs.orgnih.gov

Photochemical Ring-Opening Reactions

Formation of Allene, Alkyne, and Diene Products

The thermal or photochemical isomerization of cyclopropenes is known to proceed through the cleavage of the strained single bond, leading to the formation of a high-energy vinylcarbene intermediate. While specific studies detailing the product distribution from the thermal or photochemical rearrangement of this compound are not extensively documented in the surveyed literature, the established reactivity patterns of analogous 3,3-disubstituted cyclopropenes suggest that a variety of products can be formed.

Upon ring-opening, the resulting vinylcarbene intermediate from this compound can undergo several reaction pathways. These pathways are highly dependent on the reaction conditions and the substitution pattern of the carbene. Potential products arising from subsequent rearrangements include substituted allenes, alkynes, and conjugated dienes. The formation of these products is governed by the relative rates of competing intramolecular processes, such as hydrogen and alkyl migrations.

Mechanisms of Hydrogen/Alkyl Migration in Intermediates

Following the ring-opening of this compound to its corresponding vinylcarbene intermediate, subsequent rapid rearrangements dictate the final product distribution. These rearrangements typically involve 1,2-shifts (migrations) of hydrogen, alkyl, or aryl groups to the carbene carbon.

For the intermediate derived from this compound, two primary migratory pathways are conceivable:

1,2-Hydrogen Shift: Migration of a hydrogen atom from the vinyl group would lead to the formation of an alkyne.

1,2-Alkyl/Aryl Shift: Migration of either the methyl or the phenyl group from the adjacent quaternary carbon to the carbene center would result in the formation of a conjugated diene. The migratory aptitude of the phenyl group is generally greater than that of the methyl group, suggesting a preference for phenyl migration.

The competition between these migratory pathways is a key factor in determining the product ratio. The driving force for these rearrangements is the formation of a more stable, closed-shell molecule from the high-energy carbene intermediate. The specific mechanisms and product outcomes are influenced by factors such as reaction temperature, medium, and whether the reaction is initiated thermally or photochemically.

Metal-Catalyzed Ring-Opening

Transition metals provide powerful catalytic pathways for the ring-opening of cyclopropenes under mild conditions, generating metal-carbene intermediates that can participate in a wide range of synthetic transformations.

Copper-Catalyzed Ring-Opening/Borylation Reactions

Copper(I) catalysts have been effectively employed to facilitate the ring-opening of this compound, leading to a formal insertion of the resulting carbene into the B-H bond of a borane adduct. This reaction provides a novel and efficient route to γ,γ-disubstituted allylborane compounds.

In a representative study, the reaction of this compound with trimethylamine-borane was catalyzed by a copper(I) complex. Optimization of the reaction conditions, particularly the choice of ligand, was crucial for achieving high yield and selectivity. While initial attempts with standard ligands resulted in a modest yield of the desired E-allylboron product along with byproducts from intramolecular C-H insertion, the use of a more suitable ligand significantly improved the isolated yield of the target compound nih.gov.

Copper-Catalyzed Ring-Opening/Borylation of this compound nih.gov
EntryLigandYield of E-allylboron Product (%)Notes
1Standard Ligand38Formation of C-H insertion byproduct observed.
2Optimized Ligand (L9)71Gram-scale reaction demonstrated. E/Z ratio >20:1.

Mechanistic investigations suggest that the copper-catalyzed ring-opening/borylation reaction proceeds through the formation of a key vinyl copper(I) carbene intermediate nih.gov. The catalytic cycle is initiated by the interaction of the copper(I) catalyst with the cyclopropene, which facilitates the cleavage of the cyclopropane ring. This ring-opening step is rate-determining and generates the reactive copper carbene species mit.edu.

This alkenyl copper carbene then undergoes insertion into the B–H bond of the borane–Lewis base adduct nih.gov. The reaction is proposed to proceed via a three-membered-ring transition state involving the carbene, the copper center, and the borane adduct nih.gov. This mechanism accounts for the observed formation of the allylborane product.

A notable feature of the copper-catalyzed ring-opening/borylation of this compound is the high stereoselectivity, predominantly affording the E-isomer of the allylborane product nih.gov. This stereochemical outcome is unique, as many other transition-metal-catalyzed methods typically yield Z-allylboron compounds nih.gov.

The stereoselectivity is established during the ring-opening of the cyclopropene, which is the stereochemistry-determining step mit.edu. The geometry of the resulting vinyl copper carbene intermediate dictates the final stereochemistry of the product. The formation of the E-carbene intermediate is favored, which is then captured by the borane adduct to give the E-allylboron product. In contrast, the corresponding Z-carbene intermediate has a tendency to undergo a competing intramolecular electrophilic attack on the phenyl ring, leading to C-H insertion byproducts nih.gov. The choice of a sterically hindered ligand on the copper catalyst can further enhance the E-stereoselectivity nih.gov.

Gold(I)-Catalyzed Rearrangements and Carbocation Intermediates

Gold(I) complexes are highly effective catalysts for the activation of strained π-systems, including cyclopropenes. In the presence of a gold(I) catalyst, 3,3-disubstituted cyclopropenes undergo a facile ring-opening process to generate a reactive intermediate. This intermediate is best described as a resonance hybrid of a vinyl gold carbene and a gold-stabilized allylic carbocation nih.gov.

The formation of this carbocationic intermediate is central to the subsequent reactivity. Product formation is controlled by the initial, irreversible ring-opening step beilstein-journals.org. The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropene ring, with the goal of forming the most stable carbocationic intermediate beilstein-journals.org. This intermediate can then be trapped by various nucleophiles or undergo intramolecular rearrangements and cyclizations, leading to a diverse array of complex molecular structures nih.govnih.gov. The carbocationic nature of these intermediates has been leveraged in the development of novel cyclization and annulation reactions nih.gov.

Polymerization of this compound

The polymerization of this compound represents a significant area of research in polymer chemistry, primarily focusing on Ring-Opening Metathesis Polymerization (ROMP) to synthesize novel polymeric structures.

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that utilizes the relief of ring strain in cyclic olefins to drive the reaction. wikipedia.org This method has been extensively applied to this compound to produce polymers with unique microstructures and properties. The process involves an olefin metathesis reaction, which is facilitated by various transition metal catalysts. wikipedia.org

Molybdenum-alkylidene initiators have proven to be highly effective in the ROMP of this compound. These initiators, particularly those of the Schrock-type, offer a high degree of control over the polymerization process, enabling the synthesis of polymers with specific tacticities and microstructures. The use of monoaryloxide monopyrrolide imido alkylidene (MAP) catalysts of molybdenum has been reported for the Z-selective and syndioselective polymerization of this compound. mit.edu

The stereochemistry of the resulting polymer is a critical aspect of ROMP. Molybdenum-alkylidene initiators have been instrumental in achieving high levels of stereoselectivity in the polymerization of this compound. By carefully selecting the initiator, it is possible to produce polymers with specific tacticities, such as cis,syndiotactic or cis,isotactic microstructures. mit.edu

For instance, the initiator syn-Mo(NAd)(CHCMe2Ph)(Pyr)(OHIPT) has been shown to produce a cis,syndiotactic polymer. mit.edu In contrast, the use of syn-Mo(NAr)(CHCMe2Ph)(Pyr)(OTPP) as an initiator can lead to the formation of a cis,isotactic polymer. mit.edu The formation of these distinct microstructures is attributed to different polymerization mechanisms. The cis,syndiotactic structure is proposed to arise from the addition of the monomer to the syn initiator to form a syn first insertion product, followed by propagation via syn insertion products. Conversely, the cis,isotactic structure is thought to result from the addition of the monomer to the syn initiator to yield an anti first insertion product, with propagation then proceeding through anti insertion products. mit.edu

The ability to produce highly tactic trans-poly(this compound) has also been demonstrated using molybdenum alkylidene initiators through enantiomorphic site control. researchgate.net

The control of polymer microstructure is a key advantage of using molybdenum-alkylidene initiators in the ROMP of this compound. The choice of initiator and reaction conditions allows for precise manipulation of the polymer's stereochemistry. mit.edu For example, the polymerization of this compound with syn-Mo(NAr)(CHCMe2Ph)(Pyr)(OTPP) at room temperature results in a polymer without a regular structure, highlighting the sensitivity of the microstructure to reaction temperature. mit.edu This level of control is crucial for tailoring the physical and chemical properties of the resulting polymers for specific applications.

Stereoselective Polymerization of this compound with Molybdenum-Alkylidene Initiators
InitiatorProposed Polymer MicrostructureProposed Mechanism
syn-Mo(NAd)(CHCMe2Ph)(Pyr)(OHIPT)cis,syndiotacticAddition to syn initiator to yield a syn first insertion product, propagation via syn insertion products. mit.edu
syn-Mo(NAr)(CHCMe2Ph)(Pyr)(OTPP)cis,isotacticAddition to syn initiator to yield an anti first insertion product, propagation via anti insertion products. mit.edu

While molybdenum-based catalysts are prominent, ruthenium-based catalysts, such as Grubbs' catalysts, have also been employed for the ROMP of cyclopropenes. nih.govresearchgate.net These catalysts are known for their tolerance to various functional groups and their stability in air and moisture. researchgate.net The efficiency of Grubbs' 2nd generation catalyst has been shown to be comparable to that of hydrazonium initiators for the polymerization of this compound under optimized conditions. nih.govresearchgate.net The use of ruthenium catalysts provides an alternative route for the synthesis of poly(this compound).

A metal-free approach to the ROMP of this compound involves the use of hydrazonium initiators. nih.govresearchgate.net These initiators are formed from the condensation of 2,3-diazabicyclo[2.2.2]octane and an aldehyde. nih.govresearchgate.net The polymerization proceeds through a sequence of [3+2] cycloaddition and cycloreversion reactions. nih.govresearchgate.net This method generates short-chain polyolefins with relatively low dispersities. nih.govresearchgate.net

The polymerization of this compound with a hydrazonium initiator, formed from 2,3-diazabicyclo[2.2.2]oct-2-ene and 4-nitrobenzaldehyde, in the presence of trifluoroacetic acid has been shown to produce polymers with a number-average molecular weight (Mn) of up to 9.4 kg/mol and a dispersity (Đ) of less than or equal to 1.4. nih.govresearchgate.net NMR spectroscopy has revealed a positive correlation between the monomer-to-initiator ratio and the degree of polymerization. nih.govresearchgate.net

nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net
Steric and Electronic Effects on Polymerization Reactivity

The polymerization of cyclopropene derivatives is significantly influenced by the steric and electronic properties of the substituents at the 3-position. In the case of this compound, both the methyl and phenyl groups play crucial roles in determining its reactivity toward polymerization.

Steric Effects: The bulk of substituents on a monomer can dramatically affect polymerization. For instance, in alkyllithium-initiated butadiene polymerization, bulky Lewis bases can hinder 1,4-insertion due to steric interference, thereby favoring 1,2-addition nih.gov. Similarly, the presence of the phenyl and methyl groups at the C3 position of this compound introduces significant steric hindrance. This bulkiness can impede the approach of the monomer to the active site of a growing polymer chain, potentially lowering the rate of polymerization compared to less substituted cyclopropenes. Studies on other systems have shown that even substituents located far from the active site can influence stereoselectivity by forcing other parts of the molecule closer to the reaction center, a phenomenon known as a "buttressing effect" mdpi.com.

Electronic Effects: The electronic nature of substituents modifies the reactivity of the double bond. The methyl group is an electron-donating group through induction, which can increase the electron density of the cyclopropene double bond nih.gov. The phenyl group can exert both inductive and resonance effects. These electronic contributions can stabilize or destabilize intermediates formed during polymerization, depending on the reaction mechanism (e.g., radical, cationic, or anionic). In related chemistries, substitutions on organic linkers have been shown to modulate electronic factors, which in turn fine-tunes the electronic structures and properties of the resulting materials researchgate.net. For π-conjugated polymers, a delicate balance of electronic and steric properties between the monomer and the catalyst is essential for a controlled polymerization process researchgate.net. While direct polymerization data for this compound is not detailed, these principles suggest that its unique combination of steric bulk and electronic character would necessitate carefully optimized conditions to achieve controlled polymerization.

Ene Reactions and Oligomerization

Cyclopropenes, particularly those with hydrogen atoms at the C3 position, are known to undergo Alder-ene reactions, often leading to dimerization researchgate.net. This reactivity is driven by the high ring strain of the cyclopropene molecule. The classical Alder-ene reaction involves the transfer of an allylic hydrogen from an "ene" component to an "enophile," forming new carbon-hydrogen and carbon-carbon bonds through a six-electron cyclic transition state thieme-connect.de. However, the reactivity of 3,3-disubstituted cyclopropenes in such reactions is distinct, as they lack the typically required allylic hydrogen for a standard ene reaction.

Alder-ene Type Oligomerization of 3,3-Disubstituted Cyclopropenes

A significant development in the chemistry of 3,3-disubstituted cyclopropenes is the discovery of a novel Alder-ene type oligomerization. Research has shown that 3-methyl-cyclopropene-3-carbonitrile (MCCN), an analogue of this compound, undergoes tetramerization at elevated temperatures (120–130 °C) in good yields acs.orgacs.orgresearchgate.net. This was the first reported example of an Alder-ene type oligomerization for a 3,3-disubstituted cyclopropene acs.orgacs.orgresearchgate.net.

The reaction is highly stereoselective and proceeds through a complex pathway initiated by a novel "CN-Alder-ene" reaction, followed by two subsequent conventional Alder-ene additions of MCCN molecules acs.org. The final product is a complex structure, 3-methyl-2,3-bis(2-t-methyl-2-c-cyanocyclopropyl)-1-(2-t-methyl-2-c,3-c-dicyanocyclopropyl)-cyclopropene acs.orgacs.orgresearchgate.net.

Computational studies using Density Functional Theory (DFT) have been employed to model the thermodynamics of this complex oligomerization. The calculated enthalpy (ΔH) and Gibbs free energy (ΔG) values provide insight into the favorability of each step in the proposed reaction mechanism.

Table 1: Calculated Thermochemical Data for the Tetramerization of MCCN (kcal/mol) researchgate.net
ProcessMethodΔH (Activation)ΔG (Activation)ΔH (Reaction)ΔG (Reaction)
1+1 → 3a (Biradical Formation)PBE021.633.67.219.0
3a → 3 (Dimer Formation)PBE02.75.5-55.2-53.8
3+1 → 4 (Trimer Formation)PBE013.626.2-53.9-40.8
4+1 → 2 (Tetramer Formation)PBE013.527.0-44.9-30.9
Overall: 1+1+1+1 → 2PBE---140.6-100.5

Mechanistic Aspects of CN-Alder-ene Reactions

The key step initiating the oligomerization of 3-methyl-cyclopropene-3-carbonitrile is the CN-Alder-ene reaction, a process where the nitrile group migrates instead of a hydrogen atom acs.org. This is a departure from classical ene reactions. Based on the geometry of the final product and its stereoselective nature, a specific mechanism has been proposed acs.orgresearchgate.net.

DFT modeling indicates that the CN-Alder-ene reaction is not a concerted pericyclic reaction but rather a stepwise process that proceeds through a biradical intermediate acs.org. The initial dimerization involves the formation of this intermediate, which then cyclizes to form a dimer. This dimer subsequently acts as the ene component for further additions.

The stereochemical outcome of the reaction is determined by the initial approach of the two monomer molecules. DFT calculations explored four possible arrangements (exo,syn; exo,anti; endo,syn; endo,anti) for the formation of the initial biradical. The results show a clear preference for the exo,syn pathway, which is consistent with the experimentally observed product stereochemistry.

Table 2: Relative Energies of Transition States for the First Stage of Dimerization (kcal/mol) researchgate.net
Methodexo,synexo,antiendo,synendo,anti
PBE00.02.13.25.5

This detailed mechanistic and computational analysis demonstrates that the reaction channel corresponding to the proposed stepwise CN-Alder-ene mechanism is energetically feasible and correctly predicts the observed selectivity acs.org.

Theoretical and Computational Investigations of 3 Methyl 3 Phenylcyclopropene Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the chemistry of cyclopropene (B1174273) derivatives, offering deep insights into their behavior.

DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions. For cyclopropene derivatives, these calculations have revealed complex mechanisms, including stepwise processes involving radical intermediates. For instance, in the oligomerization of 3-methyl-cyclopropene-3-carbonitrile, a close analog of 3-Methyl-3-phenylcyclopropene, DFT modeling has shown that the reaction does not proceed through a simple one-stage, synchronous path. Instead, it follows a stepwise "CN-Alder-ene" process that involves a singlet biradical intermediate. researchgate.net

The geometries of these transient species, including intermediates and the transition states connecting them, can be precisely calculated. researchgate.net Locating a transition state—the highest energy point on a reaction path—is crucial for understanding the reaction mechanism. ucsb.edu Computational methods have been developed to efficiently find these transient structures, accelerating research into reaction mechanisms. ims.ac.jp For cycloaddition reactions, which are common for cyclopropenes, DFT studies can distinguish between concerted and stepwise pathways, clarifying how new chemical bonds are formed. mdpi.com In some cases, the formation of new covalent bonds does not begin until after the transition state has been passed. researchgate.net

By calculating the energy of reactants, transition states, and products, DFT can generate a complete energy profile for a reaction. This profile reveals the activation barrier (activation energy), which is the energy required to initiate the reaction and is a key determinant of the reaction rate. vu.nlnih.govnih.gov

For example, DFT calculations on the dimerization of 3-methyl-cyclopropene-3-carbonitrile have quantified the enthalpy (ΔH) and Gibbs free energy (ΔG) for each step of the proposed mechanism. The initial formation of a biradical intermediate was found to have a significant activation barrier, which is then followed by a step with a very low barrier corresponding to the intramolecular migration of the nitrile group to form the dimer. researchgate.net Such studies provide quantitative data that explains why a reaction proceeds and at what rate. arxiv.org The activation energy consists of two components: the energy needed to distort the reactants into their transition state geometries and the stabilizing interaction energy between these distorted molecules. vu.nlnih.govnih.gov

Process StageMethodΔH (kcal/mol)ΔG (kcal/mol)
1 + 1 → 3a PBE17.229.4
PBE021.633.6
3a → 3 PBE-0.61.5
PBE02.75.5
3 + 1 → 4 PBE9.823.0
PBE013.626.2

Table 1: Calculated relative enthalpies (ΔH) and Gibbs free energies (ΔG) for the initial stages of 3-methyl-cyclopropene-3-carbonitrile oligomerization using two different DFT functionals (PBE and PBE0). Data sourced from a study on the tetramerization of 3-methyl-cyclopropene-3-carbonitrile. researchgate.net

Many reactions involving this compound can yield multiple products (isomers). DFT calculations can predict which isomers are most likely to form by comparing the activation energies of the different reaction pathways. rsc.orgmdpi.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. nih.govrsc.org

In [4+2] and [3+2] cycloaddition reactions of 3-phenylcyclopropene, experimental results show the exclusive formation of exo-3-phenyl products. researchgate.net Theoretical calculations can rationalize this preference by demonstrating that the transition state leading to the exo product is lower in energy than the one leading to the endo product. rsc.org For the dimerization of 3-methyl-cyclopropene-3-carbonitrile, DFT calculations explored four possible approaches (exo,syn; exo,anti; endo,syn; endo,anti) and found a clear preference for the pathway that leads to the experimentally observed product. researchgate.net

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another governs the reaction. researchgate.net The HOMO is the orbital most willing to donate electrons, while the LUMO is the orbital most able to accept them. growingscience.com

DFT is used to calculate the energies and shapes of these frontier orbitals. A small energy gap between the HOMO and LUMO generally indicates high reactivity. nih.gov For cyclopropenes, substituents can significantly alter the HOMO and LUMO energies. For example, calculations show that a methyl group at the C3 position acts as an electron-donating group, raising the energy of the cyclopropene's HOMO. nih.gov This elevated HOMO energy enhances the interaction with the LUMO of a reaction partner (like a tetrazine), contributing to a faster reaction rate. nih.gov This principle helps in understanding why 3-methylcyclopropene (B13435246) reacts more rapidly than unsubstituted cyclopropene in certain cycloadditions. nih.gov

The distortion/interaction model, also known as the activation strain model, is a powerful framework used in conjunction with DFT to analyze activation barriers. vu.nlnih.govnih.gov It partitions the activation energy (ΔE‡) into two components: the activation strain (ΔE‡_strain), which is the energy required to distort the reactants from their ground-state geometry to the geometry they adopt in the transition state, and the interaction energy (ΔE‡_int), which is the actual interaction between the distorted molecules. vu.nlnih.govnih.gov

ΔE‡ = ΔE‡_strain + ΔE‡_int

This analysis has been particularly insightful for reactions involving strained molecules like cyclopropenes. The high intrinsic ring strain of the cyclopropene means that its double bond is already "primed" for reaction. nih.gov Consequently, the energy required to distort the cyclopropene into the transition-state geometry is significantly lower than for a comparable unstrained alkene. nih.gov For example, in the cycloaddition with a tetrazine, the distortion energy for methylcyclopropene was calculated to be only 8.8 kcal/mol, compared to 14.6 kcal/mol for the acyclic alkene 2-methyl-2-butene. nih.gov This dramatic reduction in the distortion energy is a primary reason for the greatly accelerated reaction rates observed for cyclopropenes. nih.gov

ReactantDistortion Energy (kcal/mol)Interaction Energy (kcal/mol)Activation Energy (kcal/mol)
Methylcyclopropene8.8-13.610.4
2-Methyl-2-butene14.6-12.218.2

Understanding Ring Strain in Cyclopropenes

The chemistry of cyclopropenes is dominated by their exceptionally high ring strain. The strain energy of the parent cyclopropene is approximately 53-55 kcal/mol (228 kJ/mol), which is about double that of cyclopropane (B1198618). wiley-vch.denih.gov This high strain arises primarily from severe angle distortion. The ideal bond angle for an sp²-hybridized carbon in a double bond is 120°, but in the three-membered ring of cyclopropene, this angle is compressed to around 60°. nih.gov This forces the carbon-carbon bonds in the ring to have increased p-character, making them weaker and more reactive. wikipedia.org

This inherent strain is the thermodynamic driving force for many of the reactions that cyclopropenes undergo, as these reactions lead to the opening or rearrangement of the highly strained ring, releasing potential energy and forming more stable products. wiley-vch.dewikipedia.org Computational models are essential for accurately quantifying this ring strain energy, typically by using homodesmotic reactions where the number and types of bonds are conserved on both sides of a theoretical equation. nih.gov Understanding the magnitude of this strain is fundamental to predicting and explaining the unique reactivity of this compound and related compounds. nih.gov

Origin and Quantification of Angle Strain and Torsional Strain

The chemistry of this compound is fundamentally governed by the significant strain inherent in its three-membered ring structure. This ring strain is primarily a composite of angle strain and torsional strain, which arise from the geometric constraints of the cyclic system.

Angle Strain: The principal contributor to the high energy of cyclopropene systems is angle strain. This strain originates from the severe deviation of the internal bond angles of the ring from the ideal values predicted by valence bond theory. In this compound, the ring is composed of one sp³-hybridized carbon (C3, bonded to the methyl and phenyl groups) and two sp²-hybridized carbons (C1 and C2, forming the double bond).

The ideal bond angle for an sp³-hybridized carbon is approximately 109.5°.

The ideal bond angle for an sp²-hybridized carbon is 120°.

However, the geometry of the three-membered ring forces these angles to be compressed to approximately 60°. This extreme compression leads to inefficient overlap of the atomic orbitals forming the carbon-carbon sigma bonds, resulting in weaker, more reactive bonds and a significant increase in the molecule's potential energy. The presence of two sp²-hybridized carbons in the cyclopropene ring, which prefer an even larger bond angle than sp³ carbons, further exacerbates the angle strain compared to its saturated analog, cyclopropane.

Table 1: Comparison of Ideal vs. Actual Bond Angles in the this compound Ring
Carbon Atom(s)HybridizationIdeal Bond AngleApprox. Angle in RingDeviation (Angle Strain)
C1, C2 (double bond)sp²120°~60°~60°
C3 (substituted)sp³109.5°~60°~49.5°

Influence of Ring Strain on Reactivity and Thermodynamics

The substantial ring strain in this compound is not merely a structural curiosity; it is a powerful driving force that dictates the molecule's chemical behavior. The high potential energy stored within the strained ring makes the molecule thermodynamically unstable and, consequently, highly reactive.

The release of this stored strain energy is a primary thermodynamic incentive for reactions that involve the opening of the three-membered ring. wiley-vch.de Such reactions are often highly exothermic, as the formation of a less strained, open-chain product is energetically favorable. The weak carbon-carbon bonds, a direct result of the poor orbital overlap from angle strain, are susceptible to cleavage under various conditions, including thermal, photochemical, or catalytic activation. chemrxiv.org

Computational studies on substituted cyclopropenes have shown that the energetics of ring-opening can be influenced by the electronic nature of the substituents. For instance, density functional theory (DFT) calculations have been used to predict the regioselectivity of gold(I)-catalyzed ring-opening reactions, demonstrating that the process is governed by the π-donor ability of the substituents on the double bond. bath.ac.uk The high reactivity endowed by ring strain allows cyclopropenes to participate in a wide array of chemical transformations, including cycloadditions, isomerizations, and polymerizations, that are not accessible to their strain-free acyclic counterparts. The ability of a cyclic monomer to polymerize is driven by its ring strain. wiley-vch.de

Comparison with Cyclopropane and Other Strained Ring Systems

To contextualize the high reactivity of this compound, it is instructive to compare its ring strain energy (RSE) with that of related cyclic molecules. The RSE is a quantitative measure of a ring's instability, typically determined by comparing the experimental heat of formation with that of a hypothetical, strain-free reference compound.

As shown in the table below, cyclopropane, the parent saturated three-membered ring, possesses a significant RSE of approximately 27-28 kcal/mol due to its severe angle and torsional strain. researchgate.netmasterorganicchemistry.com However, the introduction of a double bond to form cyclopropene dramatically increases this value to around 54 kcal/mol. This substantial increase is attributed to the greater angle strain imposed on the two sp²-hybridized carbons, which prefer a 120° bond angle. Forcing these carbons into a 60° angle is energetically more costly than the corresponding compression of sp³ carbons in cyclopropane.

While specific RSE values for this compound require dedicated computational studies, the strain energy for substituted methylcyclopropanes has been calculated to be in the range of 117.0 to 146.1 kJ/mol (28.0 to 35.0 kcal/mol). nih.gov However, this value is for the saturated cyclopropane ring. The presence of the double bond and the phenyl group in this compound would be expected to result in a strain energy significantly higher than that of substituted cyclopropanes and comparable to, or slightly different from, that of cyclopropene itself, depending on the electronic and steric effects of the substituents. This high strain energy makes it considerably more reactive than four-membered rings like cyclobutane (B1203170) and vastly more reactive than relatively strain-free rings like cyclohexane.

Table 2: Comparison of Ring Strain Energies (RSE) for Various Cycloalkanes
CompoundRing SizeKey FeaturesApproximate Ring Strain Energy (kcal/mol)
Cyclopropane3All sp³ carbons27.8 researchgate.net
Cyclopropene3One C=C double bond (two sp² carbons)~54
Cyclobutane4All sp³ carbons26.3 masterorganicchemistry.com
Cyclohexane (Chair)6All sp³ carbons, puckered conformation~0

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational tools for understanding the three-dimensional structure and dynamic behavior of this compound. These methods provide insights into the molecule's preferred shapes (conformations) and the energy barriers between them, which can influence its reactivity and interactions.

A key structural question for this molecule is the rotational orientation of the phenyl group relative to the cyclopropene ring. The rotation around the C-C single bond connecting the phenyl group to the ring is associated with a specific energy profile. Computational techniques, such as molecular mechanics and quantum mechanics, can be used to calculate this profile and identify the lowest-energy conformers.

For the closely related 3-phenylcyclopropene, ab initio calculations have suggested that the lowest energy conformation occurs when the plane of the benzene (B151609) ring is perpendicular to the plane of the cyclopropene's pi-bond. However, these studies also indicate that the barrier to rotation is low, implying that the phenyl group can rotate with relative ease at room temperature. The addition of the methyl group at the same position in this compound would introduce steric interactions that could influence the preferred dihedral angle and the height of the rotational barrier. Conformational analysis helps clarify the effects of substituents on the molecule's properties and activity. researchgate.net

Advanced Computational Methods (e.g., MP2, DLPNO-CCSD(T))

To achieve a highly accurate and reliable understanding of the electronic structure, energetics, and reactivity of this compound, chemists employ sophisticated, high-level computational methods. While DFT is a versatile tool, methods based on wavefunction theory are often required for more precise results, especially for systems with complex electronic features like strained rings.

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most computationally efficient ways to include electron correlation—the interactions between electrons that are neglected in more basic Hartree-Fock theory. It provides a significant improvement in the accuracy of calculated energies, geometries, and reaction barriers. acs.org For a molecule like this compound, MP2 can offer a good balance between accuracy and computational cost for initial structural optimizations and energy evaluations.

Domain-based Local Pair Natural Orbital Coupled-Cluster (DLPNO-CCSD(T)): For the highest level of accuracy, the "gold standard" of computational chemistry is the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method. However, its computational cost scales very unfavorably with the size of the molecule, making it impractical for all but the smallest systems. The DLPNO-CCSD(T) method is a breakthrough that dramatically reduces this cost. chemrxiv.orgresearchgate.net By exploiting the local nature of electron correlation, the DLPNO approach can reproduce the results of the canonical CCSD(T) method with over 99.9% accuracy, but with a computational effort that scales nearly linearly with the size of the molecule. researchgate.net This makes it possible to perform highly accurate calculations on molecules as large as this compound, providing reliable data on reaction thermodynamics, activation energies, and other properties that are difficult to measure experimentally. acs.orgnih.gov

Methodologies for Structural and Mechanistic Elucidation in 3 Methyl 3 Phenylcyclopropene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. chemspider.com By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of atoms within the 3-methyl-3-phenylcyclopropene molecule can be determined. Advanced techniques like COSY and HMBC can further confirm assignments by revealing proton-proton and proton-carbon correlations through bonds. core.ac.ukmdpi.com

While specific experimental spectra for this compound are not detailed in the available literature, the expected signals can be predicted based on its known structure and data from analogous compounds. nih.gov

Expected ¹H NMR Signals:

Aromatic Protons (Phenyl Group): A complex multiplet is expected in the range of δ 7.2-7.5 ppm, corresponding to the five protons on the phenyl ring.

Vinyl Protons (Cyclopropene Ring): The two protons on the C=C double bond of the cyclopropene (B1174273) ring are chemically equivalent and would likely appear as a singlet. Due to the ring strain and anisotropic effects from the phenyl group, their chemical shift would be distinct, anticipated in the region of δ 7.0-7.3 ppm.

Methyl Protons: The three protons of the methyl group are equivalent and would produce a singlet, expected to appear further upfield, likely in the δ 1.5-2.0 ppm range.

Expected ¹³C NMR Signals:

Aromatic Carbons: The phenyl group would show several signals in the typical aromatic region of δ 125-140 ppm.

Vinyl Carbons: The two sp²-hybridized carbons of the cyclopropene double bond are expected to have a chemical shift greater than 100 ppm.

Quaternary Carbon: The sp³-hybridized carbon of the cyclopropene ring, bonded to both the methyl and phenyl groups, would have a unique chemical shift.

Methyl Carbon: The carbon of the methyl group would appear at a high field, typically in the range of δ 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Nucleus Predicted Chemical Shift (ppm) Signal Multiplicity
Phenyl¹H7.2 - 7.5Multiplet
Vinyl¹H7.0 - 7.3Singlet
Methyl¹H1.5 - 2.0Singlet
Phenyl¹³C125 - 140Multiple Signals
Vinyl¹³C> 100-
Quaternary¹³CSpecific Shift-
Methyl¹³C15 - 25-

Mass Spectrometry for Product and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the study of this compound, it provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in its identification and structural confirmation. nih.gov

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺). chemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The molecular weight of this compound is approximately 130.19 g/mol . nih.gov

Analysis of mass spectral data shows a molecular ion peak at an m/z of 130. nih.gov The fragmentation pattern provides further structural evidence:

m/z 115: This prominent peak corresponds to the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This is a common fragmentation pathway. libretexts.orgyoutube.com

m/z 129: This peak arises from the loss of a single hydrogen atom (•H) from the molecular ion. nih.gov

The relative abundance of these fragments helps to piece together the structure of the parent molecule. libretexts.org

Table 2: Key Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Neutral Loss Significance
130[C₁₀H₁₀]⁺NoneMolecular Ion (Parent Ion) nih.gov
129[C₁₀H₉]⁺•HLoss of a hydrogen radical nih.gov
115[C₉H₇]⁺•CH₃Loss of a methyl radical nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group absorbs IR radiation at a characteristic frequency range, making IR spectroscopy a valuable tool for confirming the presence of the key structural components of this compound. nih.gov

The key functional groups in this compound are the aromatic phenyl ring, the cyclopropene C=C double bond, and the aliphatic methyl group. The expected IR absorption bands are summarized below.

Aromatic C-H Stretch: Aromatic C-H bonds typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹. vscht.cz

Alkyl C-H Stretch: The C-H bonds of the methyl group will exhibit stretching vibrations at wavenumbers just below 3000 cm⁻¹. spectroscopyonline.com

C=C Stretch (Cyclopropene): The carbon-carbon double bond within the strained cyclopropene ring is expected to have a stretching vibration in the region of 1640-1680 cm⁻¹. vscht.cz

C=C Stretch (Aromatic): The carbon-carbon bonds within the phenyl ring give rise to several characteristic absorptions in the 1450-1600 cm⁻¹ region. vscht.cz

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring=C-H Stretch3000 - 3100 vscht.cz
Methyl Group-C-H Stretch2850 - 3000 vscht.cz
CyclopropeneC=C Stretch1640 - 1680 vscht.cz
Aromatic RingC=C Stretch1450 - 1600 vscht.cz

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.netmdpi.com

For a molecule like this compound, X-ray crystallography would be able to:

Confirm the connectivity of the atoms.

Provide exact bond lengths of the strained cyclopropene ring and the phenyl group.

Determine the precise bond angles, offering quantitative insight into the degree of ring strain.

Elucidate how the molecules pack together in the solid state, revealing any intermolecular forces such as π-π stacking between phenyl rings. researchgate.net

While X-ray diffraction is a powerful tool for such analysis, specific crystallographic data for this compound is not available in the surveyed literature. The application of this technique would require the successful growth of a suitable single crystal of the compound.

Spectroscopic Probes for Transient Intermediates

The study of reaction mechanisms often involves the detection and characterization of short-lived, highly reactive transient intermediates. In the context of this compound, which possesses a highly strained ring, reactions such as photolysis or thermolysis can lead to ring-opening and the formation of such intermediates. rsc.org

Techniques like transient absorption spectroscopy are employed to study these fleeting species. In a typical experiment, a short, intense laser pulse (the "pump") initiates a chemical reaction, and a second, weaker light pulse (the "probe") monitors the changes in absorption at very short timescales, from femtoseconds to milliseconds. nih.gov This allows for the observation of intermediates that exist for only a fraction of a second.

For this compound, photochemical reactions could potentially proceed through intermediates such as:

Vinylcarbenes: Formed by the cleavage of the cyclopropene ring.

Biradicals: These species could also be involved in the rearrangement pathways of the molecule. rsc.org

By analyzing the transient absorption spectra, researchers can identify these intermediates and measure their formation and decay kinetics, providing critical insights into the reaction mechanism. nih.gov

Synthetic Applications and Utility of 3 Methyl 3 Phenylcyclopropene As a Building Block

Access to Spiro Heterocycles and Bicyclic Systems

The inherent ring strain of 3-Methyl-3-phenylcyclopropene makes it an excellent dienophile and dipolarophile in cycloaddition reactions, providing a direct route to complex spirocyclic and bicyclic frameworks. A notable application is its reaction with stable azomethine ylides.

In a key study, this compound was shown to react with the stable azomethine ylide derived from Ruhemann's purple in a 1,3-dipolar cycloaddition. This reaction proceeds with high diastereofacial selectivity to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in good yields. The cycloaddition occurs at a slower rate compared to 3-monosubstituted cyclopropenes, requiring about six hours at reflux to reach completion. Density functional theory (DFT) calculations have shown that the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide, which is consistent with the experimentally observed stereoselectivity.

Reactant 1Reactant 2Product TypeKey Features
This compoundStable Azomethine Ylide (from Ruhemann's purple)Bis-spirocyclic 3-azabicyclo[3.1.0]hexaneHigh diastereofacial selectivity; moderate to good yields.

This methodology represents a reliable pathway for synthesizing intricate heterocyclic systems that are of significant interest in medicinal chemistry and materials science.

Synthesis of Densely Functionalized Cyclopropanes

Beyond cycloadditions that incorporate the cyclopropane (B1198618) into a larger ring system, this compound can be used to generate polysubstituted cyclopropanes. The functionalization often occurs via the stereoselective addition across the double bond.

A powerful method for this transformation is the copper-catalyzed hydroallylation of 3,3-disubstituted cyclopropenes. This protocol involves an in situ formed copper hydride species that undergoes a stereoselective hydrometalation of the cyclopropene. The resulting cyclopropyl-copper intermediate is then trapped by an electrophilic allylphosphate. This process allows for the diastereoselective synthesis of 1,1,2-trisubstituted cyclopropanes in good yields and with high diastereoselectivity. While this method provides a general route for functionalizing the cyclopropane scaffold, developing an enantioselective variant remains a key objective. This approach transforms a relatively simple starting material into a stereodefined, densely functionalized three-membered ring, which is a valuable motif in synthetic chemistry.

Preparation of Versatile Allylborane Synthons

Allylboranes are exceptionally useful synthons in organic chemistry, particularly for the stereocontrolled synthesis of homoallylic alcohols. Recent advancements have demonstrated that cyclopropenes are effective precursors for allylboranes via metal-catalyzed ring-opening reactions.

This transformation is achieved through a zinc- or copper-catalyzed insertion of a vinyl carbene, generated in situ from the cyclopropene, into the B-H bond of a Lewis base-borane adduct. nih.govfigshare.comchinesechemsoc.orgacs.org In this process, an inexpensive and low-toxicity catalyst like ZnCl₂ can be used in a simple, ligand-free system to afford allylboranes in high yields (up to 92%) and with excellent stereoselectivity (E/Z ratios >20:1). nih.govfigshare.comacs.org The reaction demonstrates a broad substrate scope with respect to the Lewis base-borane adducts. nih.govfigshare.com Mechanistic studies suggest the reaction proceeds via the insertion of an alkenyl copper carbene into the B-H bond, with the initial ring-opening of the cyclopropene being the rate- and stereo-determining step. chinesechemsoc.org This method provides efficient access to a new class of stable allylborane–Lewis base adducts, including configurations that are not easily accessible through other catalytic routes. chinesechemsoc.org

CatalystReagentProductYieldStereoselectivity (E/Z)
ZnCl₂Lewis base-borane adductAllylboraneUp to 92%>20:1
Cu(MeCN)₄PF₆Lewis base-borane adductAllylborane–Lewis base adduct-High

Formation of Cyclopentadienes and Cycloheptatrienes

The high ring strain of 3,3-disubstituted cyclopropenes can be harnessed to drive ring-expansion reactions, providing access to larger carbocyclic systems like cyclopentadienes and cycloheptatrienes. These transformations are typically mediated by transition metal catalysts.

A low-valent niobium complex, for instance, catalyzes a [2+2+1]-cycloaddition reaction between a 3,3-disubstituted cyclopropene and two equivalents of an alkyne to yield multisubstituted cyclopentadienes. acs.orgnih.gov The mechanism involves the formation of a cyclopropane-fused metallacyclopentene, which then undergoes a ring-opening β-carbon elimination to form a dienylalkylidene intermediate before incorporating the second alkyne. acs.orgnih.gov Similarly, ruthenium catalysts can enable the intramolecular cycloaddition of cyclopropenes with alkynes, proceeding through the cleavage of the cyclopropene's carbon-carbon double bond to afford fused cyclopentadienes. acs.org

Furthermore, the synthesis of fused cycloheptatrienes can be achieved via the cycloaddition of cyclopropene-diynes, also enabled by a ruthenium catalyst. acs.org Another route to cycloheptatrienes involves a formal [4+3]-cycloaddition between donor-acceptor cyclopropenes and benzopyrylium ions, induced by Brønsted acid catalysis, to produce highly functionalized benzocycloheptatrienes.

Applications in Polymer Chemistry (e.g., Polyolefins)

The strain-release-driven polymerization of cyclic olefins is a powerful tool for creating polymers with unique architectures and properties. Highly strained 3,3-disubstituted cyclopropenes are promising monomers for Ring-Opening Metathesis Polymerization (ROMP). The significant ring strain provides a strong thermodynamic driving force for the polymerization process.

Using ruthenium-based catalysts, such as Grubbs' catalyst, the ROMP of 3,3-disubstituted cyclopropenes can proceed in a living manner. This allows for the synthesis of polyolefins with well-defined microstructures and controlled molecular weights. Subsequent hydrogenation of the resulting polymer backbone, which contains repeating unsaturated units, would yield precision polyolefins with regularly spaced methyl and phenyl substituents. This approach offers an alternative to traditional olefin copolymerization for producing polymers with precisely controlled branch structures.

Strategic Entry Points to Complex Molecular Architectures

As highlighted in the preceding sections, this compound serves as a versatile and strategic starting material for the synthesis of a wide array of complex molecules. Its utility stems from the high reactivity endowed by its ring strain, which can be selectively released through various reaction pathways.

As a Dipolarophile: It engages in [3+2] cycloadditions to rapidly build stereochemically rich bicyclic and spirocyclic heterocycles.

As a Carbene Precursor: Metal-catalyzed ring-opening generates a vinyl carbene intermediate, which can be trapped by various reagents, such as boranes, to form valuable synthetic intermediates like allylboranes.

As a Partner in Ring Expansion: It participates in transition-metal-catalyzed cycloadditions with components like alkynes to construct larger five- and seven-membered carbocyclic rings, which are core structures in many natural products and functional materials.

As a Monomer: Its potential for use in ROMP opens avenues for the creation of specialty polymers with precisely defined structures and, consequently, tailored material properties.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 3-Methyl-3-phenylcyclopropene Transformations

The transformation of this compound is highly dependent on the catalyst employed. While various transition metals have been used, the future lies in designing novel catalytic systems that offer superior control over reactivity, selectivity, and substrate scope.

A key area of development is the refinement of copper-catalyzed reactions. For instance, the copper-catalyzed ring-opening and borylation of this compound has been demonstrated. chinesechemsoc.org Initial attempts under standard conditions yielded the desired E-allylboron product in a modest 38%, but ligand optimization significantly improved the outcome. This highlights the critical role of the ligand environment in directing the reaction pathway. Future work will likely focus on developing a broader portfolio of chiral ligands to induce enantioselectivity in these transformations, a crucial aspect for pharmaceutical and materials science applications.

Beyond copper, the exploration of other transition metals like rhodium, palladium, molybdenum, and ruthenium continues to be a fertile ground for discovery. orgsyn.orgsci-hub.se While rhodium catalysts are well-established for the synthesis of cyclopropenes, their application in subsequent transformations of the intact ring is an emerging field. orgsyn.org Similarly, molybdenum and ruthenium initiators, known for ring-opening metathesis, could be tailored to control the polymerization or cross-metathesis reactions of this compound, offering pathways to novel polymeric materials. sci-hub.se The development of catalysts that can selectively activate specific bonds (C-C or C=C) within the cyclopropene (B1174273) ring will be paramount.

Table 1: Effect of Ligand Optimization on Copper-Catalyzed Borylation of this compound

EntryCatalyst SystemLigandYield of E-allylboron product (6aa)Reference
1Standard ConditionsStandard Ligand38% chinesechemsoc.org
2Optimized ConditionsL9 71% chinesechemsoc.org

Exploration of New Reaction Pathways and Reactivity Modes

The high ring strain of this compound makes it amenable to a variety of ring-opening and cycloaddition reactions. Future research is geared towards discovering and controlling new modes of reactivity.

One promising pathway involves the in situ generation of metal carbenes through catalyst-mediated ring opening. chinesechemsoc.org This approach turns the cyclopropene into a carbene precursor, which can then participate in a wide array of carbene-transfer reactions, such as insertions into B-H, C-H, Si-H, and N-H bonds. Exploring the full potential of this reactivity with this compound could lead to novel methods for forming complex molecular architectures.

Cycloaddition reactions represent another major frontier. The reaction of this compound with stable azomethine ylides to form bis-spirocyclic 3-azabicyclo[3.1.0]hexanes has been successfully demonstrated. beilstein-journals.org This [3+2] cycloaddition proceeds with high diastereofacial selectivity, opening the door to complex heterocyclic scaffolds. Future work will likely explore other 1,3-dipoles and dienes to expand the scope of accessible ring systems, including potential [4+2] Diels-Alder type reactions. orgsyn.org

Furthermore, Alder-ene type reactions, particularly those involving unconventional reaction partners, are an emerging area. The tetramerization of a related cyclopropene via a novel CN-Alder-ene reaction suggests that the nitrile group can act as the "ene" component. researchgate.net Investigating analogous pathways for this compound could uncover new oligomerization and polymerization strategies. The application of this molecule in bioorthogonal chemistry, where it acts as a "mini-tag" for ligation with tetrazines, is a testament to its unique reactivity that can be exploited in biological systems. nih.gov

Advanced Computational Insights for Predictive Chemistry

As the complexity of catalytic systems and reaction pathways grows, advanced computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound. Density Functional Theory (DFT) is at the forefront of this effort.

DFT calculations have already proven effective in elucidating the mechanisms of cycloaddition reactions involving this compound. For example, studies on the [3+2] cycloaddition with a stable azomethine ylide revealed that the reaction is HOMO(cyclopropene)-LUMO(ylide) controlled, and the calculated transition-state energies were in full agreement with the experimentally observed stereoselectivity. beilstein-journals.org This predictive power allows researchers to rationalize outcomes and design substrates that favor specific stereoisomers.

Computational modeling is also crucial for understanding more exotic reaction pathways. The mechanism of a stepwise CN-Alder-ene reaction involving a biradical intermediate was modeled using DFT, providing insights that would be difficult to obtain through experimental means alone. researchgate.net In the context of bioorthogonal chemistry, DFT and distortion/interaction analysis have been used to explain the differences in reaction rates between various cyclopropene derivatives and tetrazines, offering a rational guide for the design of next-generation bioconjugation reagents. nih.gov

Future computational work will likely focus on:

Catalyst Design: Virtually screening libraries of ligands to identify optimal candidates for specific transformations, predicting their effect on activation barriers and selectivity.

Reaction Prediction: Simulating the interaction of this compound with novel reactants to predict the feasibility and outcome of unexplored pathways.

Understanding Reactivity: Analyzing the electronic structure and strain energy of the molecule in greater detail to provide a deeper understanding of its fundamental reactivity.

Table 2: Applications of Computational Chemistry in this compound Research

Computational MethodApplication AreaKey InsightsReference
Density Functional Theory (DFT)[3+2] Cycloaddition MechanismReaction is HOMO-LUMO controlled; transition state energies predict experimental stereoselectivity. beilstein-journals.org
Density Functional Theory (DFT)Alder-ene Reaction MechanismConfirmed a stepwise process involving a biradical intermediate for a related cyclopropene. researchgate.net
DFT / Distortion-Interaction AnalysisBioorthogonal ReactionsProvided rationale for reactivity differences among cyclopropene tags and guided development of new probes. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis

The integration of this compound chemistry with modern synthesis technologies like flow chemistry presents a significant opportunity for creating safer, more efficient, and scalable processes. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve unstable intermediates—characteristics often associated with strained-ring chemistry. europa.eu

The large surface-area-to-volume ratio in flow reactors allows for superior heat dissipation and precise temperature control, mitigating safety risks associated with the potential for rapid, uncontrolled release of ring-strain energy. europa.eu This enhanced control can also lead to higher yields and selectivities by minimizing the formation of byproducts that can occur at elevated temperatures in batch reactors.

While specific applications of flow chemistry to this compound are still an emerging area, the potential is vast. Key areas for future integration include:

Generation of Unstable Intermediates: Reactions involving the in situ formation of reactive species like metal carbenes from this compound could be performed in a flow system, where the unstable intermediate is immediately consumed in the next reaction step, preventing decomposition.

High-Throughput Optimization: Flow chemistry systems can be automated to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, residence time, catalyst loading), accelerating the optimization of new transformations. researchgate.net

Scalability: Processes developed on a laboratory scale in a flow reactor can often be scaled up for industrial production more easily and safely than batch processes, which is crucial for commercial applications. researchgate.netnih.gov

This approach aligns with the principles of green chemistry by improving energy efficiency, enhancing safety, and potentially reducing solvent usage and waste generation.

Expanding the Scope of Synthetic Utility

The ultimate goal of research into this compound is to expand its use as a versatile tool in synthetic organic chemistry. Current applications have already demonstrated its value, but these represent only the beginning of its potential.

Future applications are envisioned in several key areas:

Complex Molecule Synthesis: The unique three-carbon framework of the cyclopropene ring can be elaborated into more complex structures. The functionalized allylboranes produced from copper-catalyzed ring-opening, for example, are versatile synthons that can be readily transformed into other valuable compounds. chinesechemsoc.org This could provide novel routes to natural products and other biologically active molecules.

Medicinal Chemistry: The rigid 3-azabicyclo[3.1.0]hexane core, accessible through cycloaddition reactions, is a valuable scaffold in drug discovery. beilstein-journals.org Expanding the library of heterocyclic compounds that can be synthesized from this compound will provide medicinal chemists with new building blocks for developing therapeutics.

Bioorthogonal Chemistry: The proven success of cyclopropenes as small, highly reactive tags for bioconjugation opens up new possibilities in chemical biology. nih.gov Future research will focus on fine-tuning the substituents on the cyclopropene ring to modulate reactivity and stability for specific in vivo applications, such as cellular imaging and targeted drug delivery.

Materials Science: The ability of cyclopropenes to undergo ring-opening metathesis and other polymerization reactions suggests a potential role in the synthesis of novel polymers. sci-hub.se The resulting materials could have unique properties due to the incorporation of the phenyl and methyl groups, potentially finding applications as advanced coatings, resins, or electronic materials.

By continuing to explore new catalysts and reactions, and by leveraging modern technologies, the synthetic utility of this compound is poised for significant expansion.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-3-phenylcyclopropene, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound (2j) typically involves cyclopropanation of substituted alkenes or cycloaddition reactions. For example, cycloadditions with azomethine ylides require elevated temperatures or catalysts due to the compound’s high Gibbs energy of activation (ΔG‡ = 19.3 kcal/mol) compared to chloro-substituted analogs . To optimize yields, consider adjusting reaction conditions (e.g., solvent polarity, temperature gradients) and using computational tools like density functional theory (DFT) to predict transition-state energetics. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical for confirming cyclopropene ring formation and substituent orientation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish its structure?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation. The cyclopropene ring protons exhibit distinct deshielded signals in 1H^1H-NMR (δ 5.5–7.0 ppm), while quaternary carbons in the ring appear at ~120–130 ppm in 13C^{13}C-NMR . Infrared (IR) spectroscopy can confirm the presence of strained C=C bonds (~1650–1700 cm1^{-1}). For advanced validation, high-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do computational studies reconcile the thermodynamic discrepancies in cycloaddition reactions involving this compound?

Methodological Answer: Experimental data show that this compound (2j) reacts sluggishly at room temperature, requiring harsher conditions compared to 1-chloro-2-phenylcyclopropene (2m). DFT calculations reveal this is due to higher Gibbs energy barriers (ΔG‡ = 19.3 kcal/mol for 2j vs. 12.2 kcal/mol for 2m) . To resolve contradictions between computational predictions and experimental kinetics, perform microkinetic modeling that integrates solvent effects and entropy contributions. Validate results using variable-temperature NMR or stopped-flow spectroscopy to capture transient intermediates .

Q. What strategies can mitigate steric hindrance in functionalizing this compound for pharmaceutical applications?

Methodological Answer: The bulky 3-methyl and 3-phenyl groups create steric challenges in derivatization. Strategies include:

  • Using transition-metal catalysts (e.g., palladium) to facilitate C–H activation at less hindered positions.
  • Employing strain-release reactions, where the cyclopropene ring’s inherent strain drives regioselective bond cleavage .
  • Designing directed ortho-metalation (DoM) protocols to install functional groups selectively. Computational docking studies can predict binding affinities for drug candidates, while in vitro assays assess cytotoxicity and metabolic stability .

Q. How can researchers address contradictory data on the stability of this compound under ambient storage conditions?

Methodological Answer: Stability variations may arise from impurities, solvent residues, or exposure to light/oxygen. To standardize protocols:

  • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
  • Use inert atmospheres (argon/glovebox) for storage and handling.
  • Compare degradation products via LC-MS and correlate with computational degradation pathways (e.g., using Gaussian or ORCA software) .

Methodological Guidelines

  • Experimental Design : Prioritize DFT-driven reaction optimization and cross-validate spectral data with multiple techniques (e.g., NMR, IR, HRMS) .
  • Data Contradiction Analysis : Use microkinetic models and transition-state theory to reconcile computational and experimental discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.